![molecular formula C20H30N4 B5002628 N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B5002628.png)
N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine
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Overview
Description
N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine is a chemical compound with a complex structure that includes a piperidine ring, a pyrazole ring, and a phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 1-methylpiperidine with formaldehyde under acidic conditions to form N-(1-methylpiperidin-4-yl)methanamine.
Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized by reacting 1-methylpyrazole with formaldehyde under similar conditions to form N-(1-methylpyrazol-4-yl)methanamine.
Coupling Reaction: The two intermediates are then coupled with 2-phenylethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- 1-Methylpiperidin-4-amine
- (1-Methylpiperidin-4-yl)methanol
Uniqueness
N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine is unique due to its combination of a piperidine ring, a pyrazole ring, and a phenylethanamine backbone.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4/c1-22-11-8-19(9-12-22)16-24(17-20-14-21-23(2)15-20)13-10-18-6-4-3-5-7-18/h3-7,14-15,19H,8-13,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFHVLJLWSHXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)CC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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